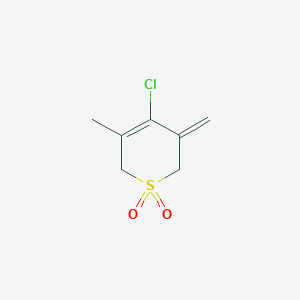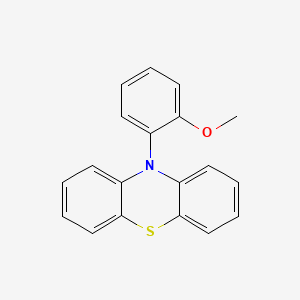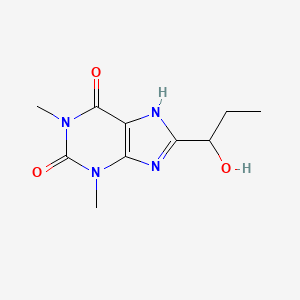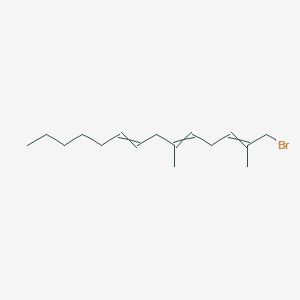
Barium;lead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium and lead are both heavy metals with significant industrial and scientific applications. Barium is a soft, silvery alkaline earth metal, while lead is a dense, malleable metal. When combined, these elements form various compounds that exhibit unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Barium and lead compounds can be synthesized through various methods. One common method is the solid-state reaction, where barium carbonate and lead oxide are heated together at high temperatures to form barium lead oxide. Another method involves the ceramic method, where barium and lead salts are mixed and calcined at high temperatures to form the desired compound .
Industrial Production Methods
Industrial production of barium and lead compounds often involves the reduction of their respective oxides with carbon or other reducing agents. For example, barium oxide can be produced by heating barium carbonate with coke, while lead oxide can be reduced using carbon to produce metallic lead .
化学反応の分析
Types of Reactions
Barium and lead compounds undergo various chemical reactions, including:
Oxidation: Both barium and lead can form oxides when exposed to oxygen.
Reduction: Lead oxide can be reduced to metallic lead using carbon.
Substitution: Barium and lead can substitute for each other in certain crystal structures, such as hydroxyapatite.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: High-temperature calcination with appropriate salts.
Major Products Formed
Oxides: Barium oxide and lead oxide.
Hydroxyapatite: Barium-substituted lead hydroxyapatite.
科学的研究の応用
Barium and lead compounds have numerous scientific research applications:
Chemistry: Used as reagents in various chemical reactions and as catalysts.
Medicine: Barium sulfate is used as a contrast agent in radiology.
Industry: Barium and lead compounds are used in the production of ceramics, glass, and radiation shielding materials
作用機序
The mechanism of action of barium and lead compounds varies depending on their application:
類似化合物との比較
Similar Compounds
Calcium: Similar to barium in terms of chemical reactivity but less dense.
Strontium: Chemically similar to barium but with different applications.
Cadmium: Similar to lead in terms of toxicity and industrial applications.
Uniqueness
Barium: More reactive than calcium and strontium, making it useful in specific chemical reactions.
Lead: Denser than most metals, providing superior radiation shielding properties.
By understanding the unique properties and applications of barium and lead compounds, researchers can continue to explore their potential in various scientific and industrial fields.
特性
CAS番号 |
61219-32-7 |
|---|---|
分子式 |
BaPb |
分子量 |
344 g/mol |
IUPAC名 |
barium;lead |
InChI |
InChI=1S/Ba.Pb |
InChIキー |
DUPIXUINLCPYLU-UHFFFAOYSA-N |
正規SMILES |
[Ba].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)




![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)

